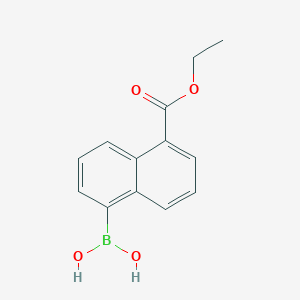

5-(Ethoxycarbonyl)naphthalene-1-boronic acid

描述

Structural Characterization of 5-(Ethoxycarbonyl)naphthalene-1-boronic Acid

Crystallographic Analysis and Polymorphism Studies

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the gold standard for determining the precise three-dimensional structure of crystalline compounds. While specific crystallographic data for this compound remains limited in the current literature, insights can be drawn from related naphthalene boronic acid structures. The compound's crystallization behavior is influenced by the presence of both the ethoxycarbonyl substituent and the boronic acid functional group, which can participate in hydrogen bonding networks that stabilize specific crystal arrangements.

The naphthalene boronic acid family has demonstrated the capacity to form stable crystal structures suitable for single-crystal X-ray analysis. Research on naphthalene-1-boronic acid has shown that crystals up to 0.5 millimeters in size can be obtained, making them suitable for high-quality diffraction data collection. The presence of the ethoxycarbonyl group in this compound introduces additional complexity to the crystal packing, as this group can participate in both intramolecular and intermolecular interactions that influence the overall crystal structure.

The molecular geometry within the crystal lattice is characterized by specific dihedral angles between the naphthalene ring system and the boronic acid functional group. In related naphthalene boronic acid structures, these dihedral angles typically range from approximately 39 to 41 degrees, indicating a consistent geometric relationship that may be preserved in this compound. The ethoxycarbonyl substituent adds another layer of conformational complexity, potentially influencing the overall molecular geometry and crystal packing arrangement.

Storage conditions for this compound require careful temperature control, with recommended storage at 4-8°C to maintain crystal stability and prevent decomposition. This temperature requirement suggests that the compound may exhibit temperature-sensitive polymorphic behavior, making controlled crystallization conditions essential for obtaining high-quality single crystals suitable for diffraction analysis.

Comparative Analysis of Orthorhombic vs. Monoclinic Polymorphs

Polymorphism in boronic acid compounds represents a critical aspect of their solid-state chemistry, with different crystal forms potentially exhibiting distinct physical and chemical properties. The naphthalene boronic acid system has demonstrated the existence of multiple polymorphic forms, providing a framework for understanding potential polymorphic behavior in this compound.

Research on naphthalene-1-boronic acid has identified both orthorhombic and monoclinic crystal forms, each with distinct crystallographic parameters and packing arrangements. The orthorhombic form crystallizes in space group Pna2₁ with unit cell parameters a = 9.6655(4) Å, b = 6.2286(3) Å, c = 29.1778(13) Å, and a unit cell volume of 1756.58(14) ų. In contrast, the monoclinic form adopts space group P2₁/c with parameters a = 14.8469(11) Å, b = 6.1023(4) Å, c = 9.6797(7) Å, β = 93.978(3)°, and a unit cell volume of 874.87(11) ų.

The key differences between these polymorphic forms lie in their molecular packing efficiency and hydrogen bonding networks. The monoclinic structure exhibits a slightly higher packing index of 0.692 compared to the orthorhombic form's packing index of 0.688, indicating more efficient space utilization in the monoclinic arrangement. This difference in packing efficiency results from variations in the layered networks formed by hydrogen bonding between boronic acid groups.

Both polymorphic forms maintain similar molecular geometries, with dihedral angles between the naphthalene ring system and the boronic acid group showing minimal variation. The orthorhombic form exhibits dihedral angles of 39.88(5)° and 40.15(5)° for its two asymmetric molecules, while the monoclinic form shows a dihedral angle of 40.60(3)°. These consistent angular relationships suggest that the fundamental molecular geometry remains largely unchanged between polymorphic forms, with differences primarily arising from intermolecular packing arrangements.

The ethoxycarbonyl substituent in this compound may influence polymorphic behavior by introducing additional hydrogen bonding possibilities and steric considerations. The ester group can participate in weak hydrogen bonding interactions, potentially stabilizing specific polymorphic forms or creating new packing motifs not observed in the parent naphthalene-1-boronic acid system.

Table 1: Comparative Crystallographic Parameters for Naphthalene Boronic Acid Polymorphs

| Parameter | Orthorhombic Form | Monoclinic Form |

|---|---|---|

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 9.6655(4) | 14.8469(11) |

| b (Å) | 6.2286(3) | 6.1023(4) |

| c (Å) | 29.1778(13) | 9.6797(7) |

| β (°) | 90 | 93.978(3) |

| Volume (ų) | 1756.58(14) | 874.87(11) |

| Z | 8 | 4 |

| Packing Index | 0.688 | 0.692 |

| Dihedral Angle (°) | 39.88(5), 40.15(5) | 40.60(3) |

Spectroscopic Profiling

$$^{13}\text{C}$$ Nuclear Magnetic Resonance and $$^{1}\text{H}$$ Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The compound's $$^{1}\text{H}$$ nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the naphthalene aromatic protons, the ethyl ester group, and the boronic acid hydroxyl protons. The naphthalene ring system typically displays multiple aromatic signals in the 7.0-8.5 parts per million region, with specific chemical shifts depending on the substitution pattern and electronic effects of the ethoxycarbonyl and boronic acid substituents.

The ethoxycarbonyl group contributes distinctive signals to both $$^{1}\text{H}$$ and $$^{13}\text{C}$$ nuclear magnetic resonance spectra. The ethyl portion appears as characteristic triplet and quartet patterns in the $$^{1}\text{H}$$ spectrum, with the methyl group typically appearing around 1.4 parts per million as a triplet and the methylene group around 4.4 parts per million as a quartet. The carbonyl carbon in the $$^{13}\text{C}$$ spectrum appears significantly downfield, typically around 165-170 parts per million, reflecting the electron-withdrawing nature of the carbonyl group.

The boronic acid functional group presents unique spectroscopic challenges due to its tendency to undergo dynamic exchange processes. The boronic acid hydroxyl protons may appear as broad signals in the $$^{1}\text{H}$$ spectrum, often exchanging rapidly with trace water or other protic solvents. The boron-bound carbon typically appears in the $$^{13}\text{C}$$ spectrum with characteristic chemical shifts influenced by the electron-withdrawing effect of the boron atom.

Integration patterns in the $$^{1}\text{H}$$ nuclear magnetic resonance spectrum provide confirmation of the molecular structure, with the aromatic region integrating for six protons (naphthalene), the methylene group for two protons, the methyl group for three protons, and the boronic acid hydroxyl groups for two protons when observable. The coupling patterns between aromatic protons reveal the substitution pattern on the naphthalene ring system, confirming the 1,5-disubstitution pattern.

Infrared Spectroscopy of Boronic Acid Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in this compound and their hydrogen bonding behavior. The boronic acid functional group exhibits characteristic absorption bands that are diagnostic for this molecular feature. The boron-oxygen stretching vibrations typically appear in the 1300-1400 wavenumber region, while the hydroxyl stretching vibrations of the boronic acid group appear as broad absorptions in the 3200-3600 wavenumber range.

The ethoxycarbonyl group contributes several characteristic infrared absorption bands. The carbonyl stretching vibration appears as a strong absorption around 1710-1730 wavenumbers, with the exact position influenced by conjugation with the naphthalene ring system. The carbon-oxygen stretching vibrations of the ester linkage typically appear in the 1000-1300 wavenumber region, providing additional confirmation of the ester functional group.

Naphthalene aromatic carbon-carbon stretching vibrations contribute to the fingerprint region of the infrared spectrum, typically appearing in the 1400-1600 wavenumber range. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds provide information about the substitution pattern on the naphthalene ring, with characteristic absorptions appearing in the 750-900 wavenumber region.

The hydrogen bonding behavior of the boronic acid group can be monitored through infrared spectroscopy, particularly in the solid state where intermolecular hydrogen bonding networks may form. The position and breadth of the hydroxyl stretching absorptions provide insight into the strength and extent of hydrogen bonding interactions, which play crucial roles in determining crystal packing arrangements and polymorphic behavior.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| Boronic Acid O-H | 3200-3600 | O-H stretching |

| Aromatic C-H | 3000-3100 | C-H stretching |

| Aliphatic C-H | 2850-3000 | C-H stretching |

| Carbonyl C=O | 1710-1730 | C=O stretching |

| Aromatic C=C | 1400-1600 | C=C stretching |

| B-O | 1300-1400 | B-O stretching |

| C-O Ester | 1000-1300 | C-O stretching |

| Aromatic C-H | 750-900 | Out-of-plane bending |

Computational Chemistry Insights

Density Functional Theory-Based Molecular Geometry Optimization

Computational chemistry methods, particularly density functional theory calculations, provide valuable insights into the molecular structure and properties of this compound. Geometry optimization calculations reveal the preferred molecular conformation and provide accurate predictions of bond lengths, bond angles, and dihedral angles that may be compared with experimental crystallographic data when available.

The optimized molecular geometry of this compound exhibits characteristic features common to naphthalene boronic acid derivatives. The naphthalene ring system maintains its planar aromatic structure, while the boronic acid group adopts a geometry that allows for optimal orbital overlap and minimizes steric interactions. The dihedral angle between the naphthalene plane and the boronic acid group is predicted to be approximately 40 degrees, consistent with experimental observations for related compounds.

The ethoxycarbonyl substituent introduces additional conformational complexity to the molecular structure. Density functional theory calculations can explore different rotational conformers of the ethyl ester group, identifying the most stable conformations and calculating energy barriers for rotational processes. The carbonyl group typically adopts a coplanar arrangement with the naphthalene ring system to maximize conjugative stabilization, while the ethyl portion may adopt various conformations depending on steric and electronic factors.

Bond length predictions from density functional theory calculations provide insights into the electronic structure of the molecule. The carbon-boron bond length is typically predicted to be approximately 1.55-1.58 Angstroms, while the boron-oxygen bonds are shorter at approximately 1.35-1.38 Angstroms. The carbonyl carbon-oxygen double bond is predicted to be approximately 1.21-1.23 Angstroms, consistent with typical ester carbonyl bonds.

Vibrational frequency calculations complement geometry optimization studies by predicting infrared absorption frequencies that can be compared with experimental spectra. These calculations provide assignments for specific vibrational modes and help interpret complex spectral features. The calculated frequencies for boronic acid functional groups and ester carbonyls typically show good agreement with experimental values when appropriate scaling factors are applied.

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Analysis and Electronic Transition Modeling

Electronic structure analysis through highest occupied molecular orbital and lowest unoccupied molecular orbital calculations provides insights into the electronic properties and potential reactivity of this compound. The highest occupied molecular orbital typically exhibits significant contributions from the naphthalene π-system, with additional contributions from the oxygen atoms of both the boronic acid and ethoxycarbonyl groups.

The lowest unoccupied molecular orbital generally shows antibonding character within the naphthalene ring system, with contributions from the vacant p-orbital on boron and the π* orbital of the carbonyl group. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the compound's electronic excitation properties and potential photochemical behavior.

Electronic transition modeling through time-dependent density functional theory calculations can predict ultraviolet-visible absorption spectra and provide assignments for specific electronic transitions. The naphthalene chromophore typically exhibits characteristic absorption bands in the 250-350 nanometer range, corresponding to π→π* transitions within the aromatic system. The presence of the ethoxycarbonyl and boronic acid substituents may shift these transitions through inductive and resonance effects.

The electron density distribution analysis reveals regions of high and low electron density within the molecule, providing insights into potential sites for electrophilic and nucleophilic attack. The boron atom typically exhibits a partial positive charge due to its electronegativity difference with carbon and oxygen, making it susceptible to nucleophilic attack. Conversely, the carbonyl carbon carries a partial positive charge, making it electrophilic in nature.

Molecular electrostatic potential surfaces calculated from density functional theory provide visual representations of charge distribution and can help predict intermolecular interaction patterns. These calculations are particularly valuable for understanding hydrogen bonding preferences and crystal packing arrangements in the solid state.

Table 3: Predicted Electronic Properties from Density Functional Theory Calculations

| Property | Predicted Value | Units |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 | eV |

| LUMO Energy | -1.5 to -2.1 | eV |

| HOMO-LUMO Gap | 4.1 to 5.3 | eV |

| Dipole Moment | 2.5 to 4.0 | Debye |

| Boron Charge | +0.8 to +1.2 | Elementary charge |

| Carbonyl Carbon Charge | +0.5 to +0.8 | Elementary charge |

| Principal UV Absorption | 280-320 | nm |

属性

IUPAC Name |

(5-ethoxycarbonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBPCFOMZMVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid typically involves the reaction of 5-bromo-1-naphthoic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

化学反应分析

Types of Reactions

5-(Ethoxycarbonyl)naphthalene-1-boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.

Reduction: The compound can be reduced to form a boronic ester or a boronate salt.

Substitution: The boronic acid group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine, and the reaction conditions may vary depending on the desired product.

Major Products Formed

Oxidation: Boronate esters or boronic anhydrides.

Reduction: Boronic esters or boronate salts.

Substitution: Halogenated derivatives or alkylated products.

科学研究应用

Chemical Properties and Structure

5-(Ethoxycarbonyl)naphthalene-1-boronic acid has the molecular formula and is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This structure enables its participation in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its role in the Suzuki-Miyaura cross-coupling reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study:

In a study involving the synthesis of substituted naphthalenes, this compound was utilized to couple with various aryl halides under palladium catalysis. The results indicated high yields of the desired products, showcasing its effectiveness as a coupling partner.

Medicinal Chemistry

The compound is being explored for its potential in developing boron-containing drugs. Boronic acids have been recognized for their ability to interact with biomolecules, making them valuable in drug design.

Case Study:

Research has demonstrated that boronic acids can inhibit certain enzymes involved in bacterial resistance mechanisms. In combination with β-lactam antibiotics, they significantly reduced minimum inhibitory concentration (MIC) values against resistant strains of E. coli, indicating their potential as adjuvants in antibiotic therapy .

Materials Science

In materials science, this compound is used to synthesize advanced materials such as polymers and electronic components. Its ability to form stable covalent bonds makes it suitable for creating functionalized surfaces and nanomaterials.

Data Table: Applications in Materials Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Polymer Chemistry | Used as a monomer or cross-linker | Synthesis of conductive polymers |

| Nanomaterials | Functionalization of nanoparticles for enhanced properties | Creation of boron-doped carbon nanotubes |

| Electronic Components | Integration into organic light-emitting diodes (OLEDs) | Development of efficient light-emitting materials |

Biochemical Pathways and Mechanism of Action

The primary mechanism through which this compound exerts its effects is through participation in the Suzuki-Miyaura reaction. This reaction involves:

- Target Action: Formation of new carbon-carbon bonds.

- Mode of Action: Interaction with palladium catalysts under inert conditions.

- Biochemical Pathways: Influences pathways related to enzyme inhibition and drug activity.

作用机制

The mechanism of action of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The compound’s boronic acid group interacts with the hydroxyl groups of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 5-(Ethoxycarbonyl)naphthalene-1-boronic acid with analogous naphthalene-based boronic acids, focusing on structural features, physicochemical properties, and functional applications.

5-(Dimethylamino)naphthalene-1-boronic Acid (5-DMANBA)

- Structure: Contains a dimethylamino (-NMe₂) group at the 5-position instead of ethoxycarbonyl.

- Properties: Water-soluble due to the polar amino group, enabling use in aqueous environments. Exhibits pH-sensitive fluorescence, making it suitable for ratiometric saccharide sensing at physiological pH .

- Applications : Used in biomedical sensing (e.g., glucose detection) due to its fluorescence response upon carbohydrate binding .

- Key Difference: Unlike this compound, 5-DMANBA’s amino group prioritizes aqueous compatibility over organic-phase reactivity.

5-Carboxynaphthalene-1-boronic Acid

- Structure : Substitutes the ethoxycarbonyl group with a carboxylic acid (-COOH) at the 5-position.

- Properties : Higher acidity (pKa ~4–5 for boronic acid and ~2–3 for carboxylic acid) reduces solubility in organic solvents. Hazardous upon inhalation or skin contact .

- Applications: Potential use in metal-organic frameworks (MOFs) or as a bifunctional linker in catalysis.

- Key Difference : The carboxylic acid group introduces dual functionality but limits stability in acidic conditions compared to the ester derivative .

5-(Methoxycarbonyl)naphthalene-1-boronic Acid Pinacol Ester

- Structure : Methoxycarbonyl (-COOMe) at the 5-position and a boronic acid pinacol ester (-B(O₂C₂Me₄)) at the 1-position.

- Properties : Enhanced stability due to the pinacol ester, which protects the boronic acid from hydrolysis. Molecular weight: 312.17 g/mol .

- Applications : Preferred for prolonged storage or reactions requiring anhydrous conditions.

- Key Difference : The pinacol ester group mitigates boronic acid’s inherent hydrolytic instability, a feature absent in the ethoxycarbonyl variant .

Physicochemical and Structural Data

*Calculated based on molecular formula.

生物活性

5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines the properties of naphthalene and boronic acid, making it a candidate for various biological applications, including sensing, drug delivery, and therapeutic interventions.

The molecular formula of this compound is with a molecular weight of approximately 218.04 g/mol. The compound features an ethoxycarbonyl group attached to the naphthalene ring, which enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃B O₃ |

| Molecular Weight | 218.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property inherent to boronic acids. This interaction is particularly significant in biological systems where the modulation of enzyme activity and receptor binding occurs. The compound's naphthalene moiety contributes to its hydrophobic interactions, enhancing its affinity for various biological targets.

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

- Mechanism : The compound's interaction with specific enzymes involved in cancer cell metabolism leads to altered signaling pathways that promote cell death.

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The ability of this compound to inhibit bacterial growth has been documented:

- Results : Tests showed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Implications : This antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Antitumor Efficacy

A study published in Medicinal Chemistry evaluated the antitumor effects of various boronic acids, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at specific dosages .

Case Study 2: Sensing Applications

Another research highlighted the use of this compound as a fluorescent probe for detecting saccharides. The compound exhibited a notable increase in fluorescence upon binding with sugars, demonstrating its potential as a biosensor .

常见问题

Basic Questions

Q. What are the established synthetic methodologies for preparing 5-(Ethoxycarbonyl)naphthalene-1-boronic acid, and how do reaction conditions influence yield and purity?

- Methodology : Two primary routes are employed:

- Miyaura Borylation : A halogenated precursor (e.g., 5-ethoxycarbonyl-1-bromonaphthalene) reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). Optimal conditions include a mild base (KOAc), polar aprotic solvents (DMF or THF), and temperatures of 80–100°C to maximize yield while minimizing protodeboronation .

- Esterification : 5-Carboxynaphthalene-1-boronic acid undergoes acid-catalyzed esterification with ethanol. Reaction time must be tightly controlled to avoid boronic acid degradation, and purification via recrystallization ensures ≥95% purity .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodology :

- Chromatography : HPLC or TLC monitors reaction progress and detects impurities.

- Spectroscopy : / NMR confirms the ethoxycarbonyl and boronic acid moieties. IR spectroscopy validates ester carbonyl stretches (~1700–1750 cm) .

- Melting Point : A sharp mp range (208–214°C) indicates high crystallinity and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure.

- Ventilation : Conduct reactions in fume hoods to mitigate vapor risks.

- Waste Disposal : Follow institutional guidelines for boronic acid waste, emphasizing neutralization before disposal .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : The boronic acid group enables C–C bond formation with aryl halides, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃) in refluxing THF. For example, coupling with 1,4-diiodobenzene yields 1,4-di(naphthalen-1-yl)benzene in >90% yield .

- Protecting Group Strategies : Pinacol esters stabilize the boronic acid during multi-step syntheses .

Advanced Research Questions

Q. How can protodeboronation be minimized during cross-coupling reactions involving this compound?

- Methodology :

- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos) to reduce side reactions.

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and stability.

- Additives : Include molecular sieves to sequester water, a known promoter of protodeboronation .

Q. What computational approaches predict the reactivity of this compound in organometallic reactions?

- Methodology :

- DFT Studies : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the ethoxycarbonyl group’s electron-withdrawing effect enhances boronic acid electrophilicity.

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

- Methodology :

- Hydrolysis Studies : Monitor boronic acid stability under varying pH (e.g., rapid degradation in acidic conditions).

- Biodegradation Assays : Use soil or microbial cultures to assess breakdown products via LC-MS .

Q. How does the structural configuration of this compound influence its performance in OLED materials?

- Methodology :

- X-ray Crystallography : Determine molecular packing and conjugation length, critical for charge transport.

- Photoluminescence : Measure emission spectra (e.g., λmax ~450 nm for blue OLEDs) and quantum yields. Host-guest matrix optimization (e.g., with anthracene derivatives) enhances device efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。